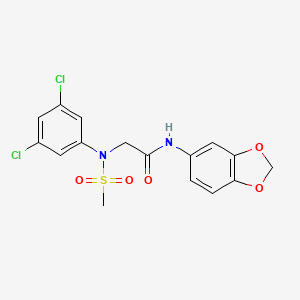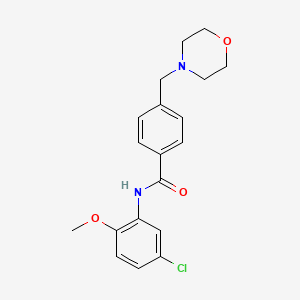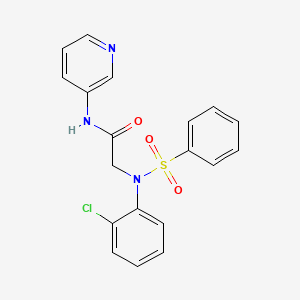
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMD-494, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. BMD-494 is a potent inhibitor of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB) and has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Mécanisme D'action
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its neuroprotective effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. NF-κB is activated in response to various stimuli such as oxidative stress, cytokines, and pathogens, and its activation has been implicated in the pathogenesis of various neurological disorders. By inhibiting NF-κB activation, this compound reduces inflammation and oxidative stress in the brain, thereby protecting neurons from damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of neurodegenerative diseases. These effects include:
- Inhibition of NF-κB activation
- Reduction of inflammation and oxidative stress in the brain
- Protection of neurons from damage
- Improvement of cognitive function and motor deficits in preclinical models of Alzheimer's disease and Parkinson's disease
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its potent and selective inhibition of NF-κB activation. This makes it a useful tool for studying the role of NF-κB in various biological processes and diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide and its therapeutic applications. These include:
- Further preclinical studies to investigate the efficacy of this compound in other neurological disorders such as amyotrophic lateral sclerosis (ALS) and Huntington's disease
- Clinical trials to evaluate the safety and efficacy of this compound in humans
- Development of more potent and selective NF-κB inhibitors based on the structure of this compound
- Investigation of the role of NF-κB in other biological processes and diseases beyond neurodegeneration
Applications De Recherche Scientifique
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In these studies, this compound has been shown to have neuroprotective effects by inhibiting the activation of NF-κB and reducing inflammation in the brain. This compound has also been shown to improve cognitive function and motor deficits in preclinical models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-24-15-7-5-4-6-14(15)20(27(2,22)23)11-18(21)19-13-8-9-16-17(10-13)26-12-25-16/h4-10H,3,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAYTRTFSHYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B3466308.png)



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3466338.png)
![N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3466356.png)


![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466375.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466380.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3466381.png)

![3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466407.png)